Navafenterol saccharinate
Übersicht
Beschreibung
Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule . It belongs to a new class of bronchodilator, the single-molecule muscarinic antagonist and β-agonist . It is being developed for the treatment of chronic obstructive pulmonary disease (COPD) and potentially also asthma (in combination with an inhaled corticosteroid [ICS]) .
Molecular Structure Analysis
Navafenterol saccharinate is a dual-acting, potent, selective, and long-lasting M3-antagonist/β2-agonist (MABA) with long-lasting effects and favorable safety profile . The exact molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Safety, Tolerability, and Pharmacokinetics : Navafenterol was evaluated for safety, tolerability, and pharmacokinetics in healthy volunteers. This study found that navafenterol was well-tolerated, with no serious adverse events reported. It also demonstrated dose-dependent pharmacokinetics, supporting its further clinical development (Balaguer et al., 2020).
Efficacy in COPD Patients : In a study involving patients with moderate to severe COPD, navafenterol showed significant improvements in lung function compared to placebo. This was measured using the forced expiratory volume in 1 second (FEV1). The study concluded that navafenterol demonstrates sustained bronchodilation over 24 hours and is well-tolerated (Singh et al., 2020).
Comparison with Other Bronchodilators : Another study compared navafenterol with a fixed-dose combination bronchodilator (umeclidinium/vilanterol) in participants with moderate-to-severe COPD. The results showed that navafenterol significantly improved lung function and reduced COPD-related symptoms, similar to the established bronchodilator. It also had a similar safety profile (Singh et al., 2021).
Application in Asthma : A study investigated the safety, tolerability, and effectiveness of navafenterol in patients with mild asthma. It found that navafenterol was well-tolerated at all administered doses and demonstrated a rapid onset of action, with sustained bronchodilation for 24–36 hours. This suggests its potential effectiveness in the treatment of asthma (Jiménez et al., 2020).
Bronchoprotective Effects : A study explored the bronchoprotective effects of navafenterol in human small airways. It demonstrated that navafenterol significantly attenuated bronchoconstriction induced by various agents, primarily through its β2 adrenergic receptor agonist function. This highlights its therapeutic potential in treating COPD and asthma (Jude et al., 2023).
Zukünftige Richtungen
Navafenterol is currently in development for the treatment of COPD and potentially asthma . Clinical trials have shown promising results, with Navafenterol improving lung function and reducing COPD-related symptoms . Future research will likely focus on further evaluating its efficacy, safety, and optimal dosing in larger patient populations.
Eigenschaften
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYZNXSBYPTSS-CMMZEBJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N7O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Navafenterol saccharinate | |
CAS RN |
1648550-37-1 | |
Record name | Navafenterol saccharinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVAFENTEROL SACCHARINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.